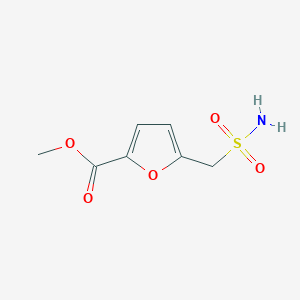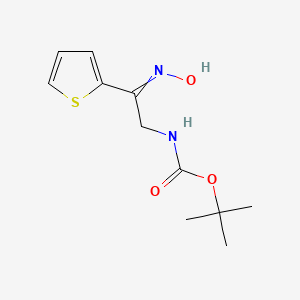![molecular formula C10H20O2 B12442618 1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane, also known as acetaldehyde ethyl cis-3-hexenyl acetal, is an organic compound with the molecular formula C10H20O2. It is a derivative of hexene and is characterized by the presence of an ethoxy group and a hexenyloxy group. This compound is often referred to as a leaf alcohol acetal due to its association with the aroma of freshly cut grass and leaves .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane can be synthesized through the acetalization of acetaldehyde with cis-3-hexen-1-ol in the presence of an acid catalyst. The reaction typically involves mixing the reactants in an organic solvent such as ethanol and heating the mixture under reflux conditions. The acid catalyst, often sulfuric acid or p-toluenesulfonic acid, facilitates the formation of the acetal by promoting the nucleophilic attack of the alcohol on the aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using a distillation column to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or hexenyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetalization reactions.
Biology: Investigated for its potential role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 1-ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound may act as a signaling molecule, modulating various biochemical pathways. For example, it can bind to olfactory receptors, triggering sensory responses associated with its characteristic aroma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cis-3-hexenyl acetal: Similar structure but different functional groups.
cis-3-Hexenyl ethyl acetal: Another isomer with slight variations in the arrangement of atoms.
Leaf alcohol (ethyl) acetal: Known for its association with the aroma of freshly cut grass.
Uniqueness
1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane stands out due to its specific combination of ethoxy and hexenyloxy groups, which contribute to its unique chemical properties and applications. Its distinct aroma and potential biological activities make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)hex-3-ene |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
PAEBAEDUARAOSG-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCOC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



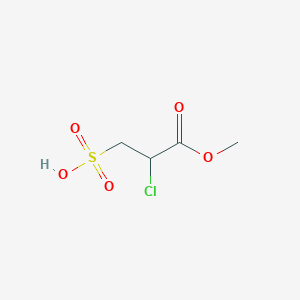
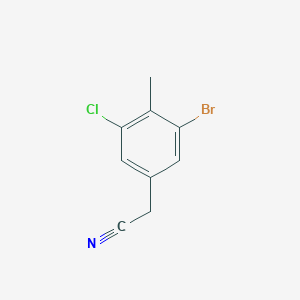

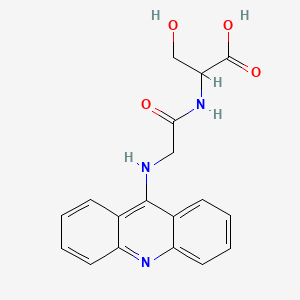
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)

![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
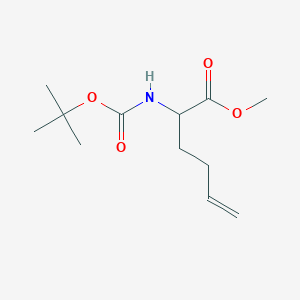
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
